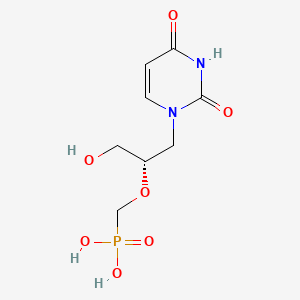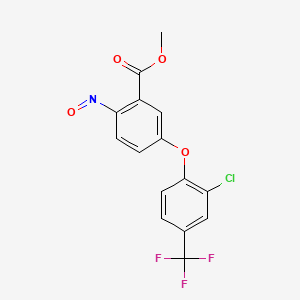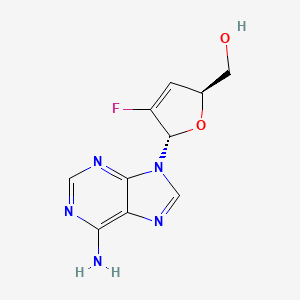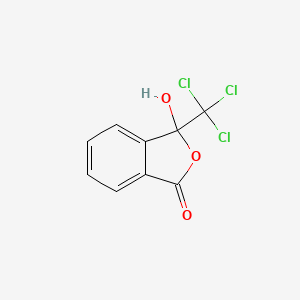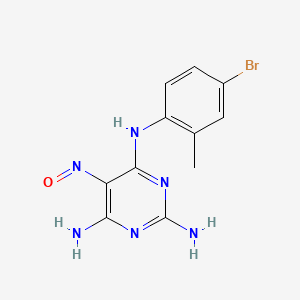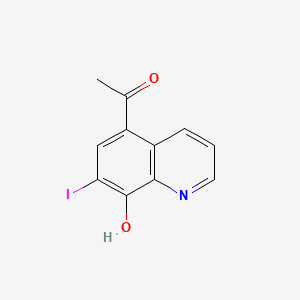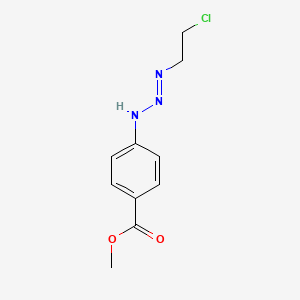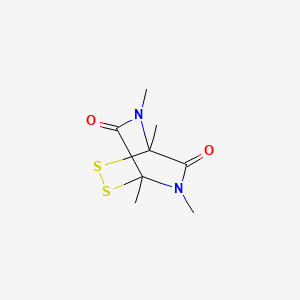
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone is a complex organic compound characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and benzothiazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using ethyl and methyl halides, respectively.
Introduction of the Benzothiazolyl Group: The benzothiazolyl group is attached via a nucleophilic substitution reaction, where the benzothiazole moiety reacts with the pyridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzothiazole derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzothiazolyl group.
科学的研究の応用
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone involves its interaction with specific molecular targets. The benzothiazolyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus exerting its effects.
類似化合物との比較
Similar Compounds
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Unique due to its specific substitution pattern.
6-Methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Ethyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and methyl groups, along with the benzothiazolyl moiety, makes it a versatile compound for various applications.
特性
CAS番号 |
135525-69-8 |
|---|---|
分子式 |
C17H18N2OS |
分子量 |
298.4 g/mol |
IUPAC名 |
3-[2-(1,3-benzothiazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2OS/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,10H,3,8-9H2,1-2H3,(H,18,20) |
InChIキー |
LZQXQNZBXMSGAI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



